N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
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Overview
Description
This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The GIRK channels play a crucial role in regulating the electrical activity of cells, and activators of these channels are of significant interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator. The compounds were evaluated in tier 1 DMPK assays, and some displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a methylsulfonamidomethyl group, and a cyclohexanecarboxamide group . The exact structure would require more specific information or a detailed structural analysis.Scientific Research Applications
Antimicrobial Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide and its derivatives have been studied for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of related compounds and evaluated them for antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some displaying higher activity than reference drugs (Ghorab et al., 2017).
Catalytic Properties
Research by Tran et al. (2014) explored the catalytic potential of related compounds in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This study highlights the use of these compounds in facilitating chemical reactions that are significant in synthetic chemistry (Tran et al., 2014).
Application in Asymmetric Synthesis
Wipf and Wang (2002) investigated derivatives of this compound as ligands for metal-mediated catalytic asymmetric synthesis. These derivatives were particularly effective in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002).
Synthesis of Novel Compounds
Ye et al. (2014) utilized related compounds in the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes. This method facilitated the synthesis of cyclic sulfoximines, demonstrating the utility of these compounds in creating new chemical entities with potential biological activities (Ye et al., 2014).
Cytotoxic Activity
Li et al. (2014) synthesized 1,8-dioxo-decahydroacridines derivatives bearing a biologically active sulfonamide moiety, related to the compound . These derivatives showed moderate to potent cytotoxic activity against various human tumor cell lines (Li et al., 2014).
Mechanism of Action
1: Discovery, synthesis and biological characterization of a series of N- (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators 2: N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide - ChemicalBook 3: 2-Amino-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)propanamide hydrochloride 4: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylamino)acetamide
Future Directions
The discovery and characterization of this compound as a GIRK channel activator opens up new possibilities for the development of drugs targeting these channels . Future research could focus on optimizing the potency and selectivity of these compounds, as well as investigating their potential therapeutic applications.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S2/c1-22(18,19)16-9-11-2-4-13(5-3-11)14(17)15-8-12-6-7-23(20,21)10-12/h11-13,16H,2-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOUXLIUUAOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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